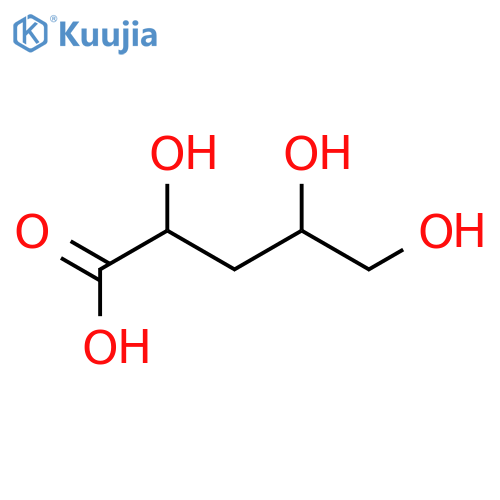Cas no 50480-12-1 (Pentonic acid, 3-deoxy-(9CI))
3-デオキシペントン酸(9CI)は、特異な化学構造を有するカルボン酸誘導体です。分子内に3位の水酸基が欠如していることが特徴で、この構造的特徴により従来のペントン酸系化合物とは異なる反応性を示します。有機合成中間体として有用であり、特に医薬品中間体や特殊機能性材料の合成において優れた反応性を発揮します。高い純度と安定性を備えており、精密合成化学や高分子材料分野での応用が期待されています。また、生化学的研究においても代謝経路解析用の標識化合物として利用可能です。

Pentonic acid, 3-deoxy-(9CI) structure
商品名:Pentonic acid, 3-deoxy-(9CI)
Pentonic acid, 3-deoxy-(9CI) 化学的及び物理的性質
名前と識別子
-
- Pentonic acid, 3-deoxy-(9CI)
- 2,4,5-Trihydroxypentanoic acid
- 3-deoxypentonic acid
- ERYTHRO-3-DEOXYPENTONIC ACID
- SCHEMBL2059956
- 21569-63-1
- 50480-12-1
- DTXSID30944180
- 3-DEOXY-D-THREO-PENTONIC ACID
- 29625-78-3
- EN300-7245206
- Pentonic acid, 3-deoxy-
- Z1262514590
-
- インチ: InChI=1S/C5H10O5/c6-2-3(7)1-4(8)5(9)10/h3-4,6-8H,1-2H2,(H,9,10)
- InChIKey: RSKGLBJVIAQRMC-UHFFFAOYSA-N
- ほほえんだ: C(C(CO)O)C(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 150.05282342g/mol
- どういたいしつりょう: 150.05282342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98Ų
- 疎水性パラメータ計算基準値(XlogP): -1.8
Pentonic acid, 3-deoxy-(9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7245206-5.0g |
2,4,5-trihydroxypentanoic acid |
50480-12-1 | 95% | 5.0g |
$3479.0 | 2023-07-10 | |
| Enamine | EN300-7245206-10.0g |
2,4,5-trihydroxypentanoic acid |
50480-12-1 | 95% | 10.0g |
$5159.0 | 2023-07-10 | |
| Enamine | EN300-7245206-0.05g |
2,4,5-trihydroxypentanoic acid |
50480-12-1 | 95% | 0.05g |
$278.0 | 2023-07-10 | |
| Enamine | EN300-7245206-2.5g |
2,4,5-trihydroxypentanoic acid |
50480-12-1 | 95% | 2.5g |
$2351.0 | 2023-07-10 | |
| 1PlusChem | 1P00DSVX-250mg |
3-deoxypentonic acid |
50480-12-1 | 95% | 250mg |
$796.00 | 2024-05-01 | |
| Aaron | AR00DT49-50mg |
3-deoxypentonic acid |
50480-12-1 | 95% | 50mg |
$408.00 | 2025-02-14 | |
| 1PlusChem | 1P00DSVX-5g |
3-deoxypentonic acid |
50480-12-1 | 95% | 5g |
$4362.00 | 2024-05-01 | |
| Aaron | AR00DT49-5g |
3-deoxypentonic acid |
50480-12-1 | 95% | 5g |
$4809.00 | 2023-12-15 | |
| 1PlusChem | 1P00DSVX-500mg |
3-deoxypentonic acid |
50480-12-1 | 95% | 500mg |
$1219.00 | 2024-05-01 | |
| Enamine | EN300-7245206-0.1g |
2,4,5-trihydroxypentanoic acid |
50480-12-1 | 95% | 0.1g |
$416.0 | 2023-07-10 |
Pentonic acid, 3-deoxy-(9CI) 関連文献
-
Laura Reyes,Clémence Nikitine,Léa Vilcocq,Pascal Fongarland Green Chem. 2020 22 8097
-
2. Molecular characterisation of organic material in air fine particles (PM10) using conventional and reactive pyrolysis-gas chromatography-mass spectrometryDaniele Fabbri,Silvia Prati,Ivano Vassura J. Environ. Monit. 2002 4 210
-
3. Phosphorylated sugars. Part 23. Synthesis and reactions of phosphodiesters containing 2-aminoethanol and a polyfunctional alcohol and their behaviour during acid- and base-catalysed hydrolysisFran?ois Trigalo,Ladislas Szabó J. Chem. Soc. Perkin Trans. 1 1982 1733
-
4. Phosphorylated sugars. Part XV. Syntheses of 3-deoxy-D-erythro- and 3-deoxy-D-threo-hexulosonic acid 6-(dihydrogen phosphates)Fran?ois Trigalo,Witold Jachymczyk,John C. Young,Ladislas Szabó J. Chem. Soc. Perkin Trans. 1 1975 593
50480-12-1 (Pentonic acid, 3-deoxy-(9CI)) 関連製品
- 6556-12-3(D-Glucuronic Acid)
- 526-95-4(D-Gluconic acid)
- 526-99-8(Galactaric acid)
- 97-67-6(L-(-)-Malic Acid)
- 41014-93-1((2S)-2-hydroxypentanoic acid)
- 617-73-2(2-Hydroxycaprylic Acid)
- 87-69-4(L(+)-Tartaric acid)
- 133-37-9(DL-Tartaric acid)
- 299-27-4(D-Gluconic Acid Potassium Salt)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
